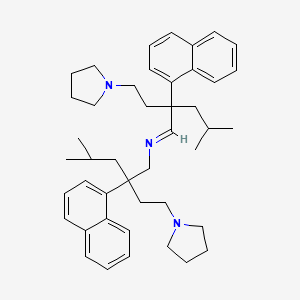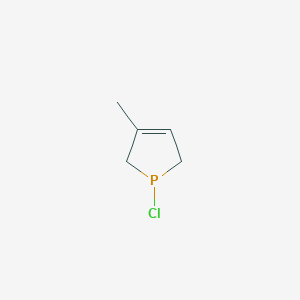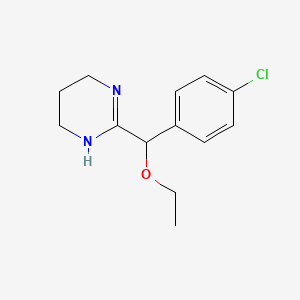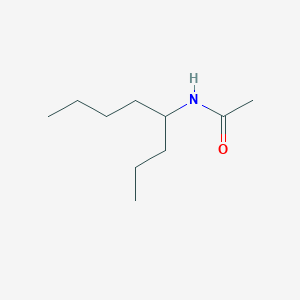
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is an organic compound with the molecular formula C18H16N2 It is a derivative of butanedinitrile, where the hydrogen atoms at the 2 and 3 positions are replaced by methyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- typically involves the reaction of 2,3-dimethyl-2,3-diphenylbutane with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor, where the reactants are passed over a catalyst bed at elevated temperatures. The continuous flow process allows for higher yields and better control over the reaction conditions.
化学反应分析
Types of Reactions
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,3-dimethyl-2,3-diphenylbutanedioic acid.
Reduction: Formation of 2,3-dimethyl-2,3-diphenylbutanediamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学研究应用
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The phenyl groups can also participate in π-π interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-: Similar in structure but with different substituents at the 2 and 3 positions.
2,3-Dimethylsuccinonitrile: A simpler analog with only methyl groups at the 2 and 3 positions.
Uniqueness
Butanedinitrile, 2,3-dimethyl-2,3-diphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties. The phenyl groups enhance its stability and potential for π-π interactions, making it a valuable compound for various applications.
属性
CAS 编号 |
34508-75-3 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2,3-dimethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C18H16N2/c1-17(13-19,15-9-5-3-6-10-15)18(2,14-20)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI 键 |
CSTGLJBADQREHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



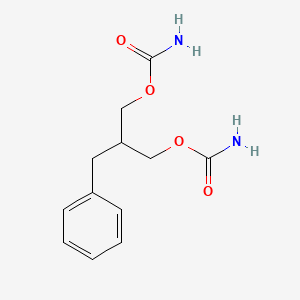
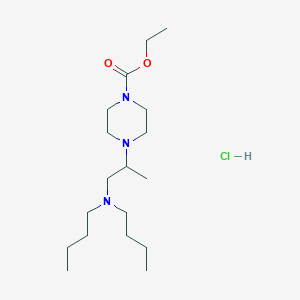
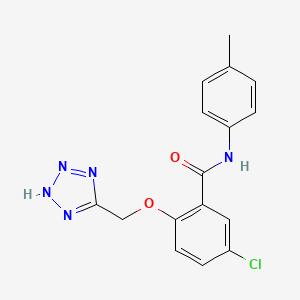

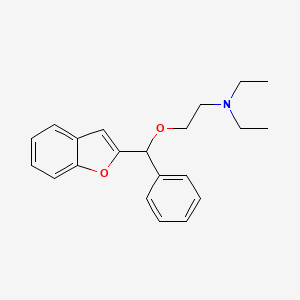

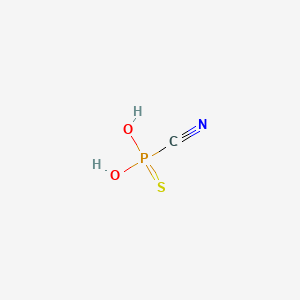
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)
